1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol
Description
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Properties
IUPAC Name |
1-(3-aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21FN2O/c11-4-2-9-8-13(6-1-5-12)7-3-10(9)14/h9-10,14H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCNNHQRYNFYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol features a piperidine ring with amino and fluoroethyl substituents. Its chemical structure is pivotal for its interaction with biological targets.
The compound is believed to exert its biological effects through several mechanisms:
- Dopamine Receptor Interaction : Similar piperidine derivatives have shown affinity for dopamine transporters, suggesting potential dopaminergic activity, which may influence mood and behavior .
- Anticancer Activity : Research indicates that piperidine derivatives can inhibit cell proliferation in various cancer cell lines. The structural modifications in compounds like 1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol may enhance selectivity towards cancer cells while minimizing effects on normal cells .
Biological Activity Overview
The biological activity of 1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol can be summarized in the following table:
Case Studies and Research Findings
- Anticancer Studies : A study evaluated several piperidine derivatives for their ability to inhibit the growth of leukemia cells (K562 and Reh). Among these, compounds structurally related to 1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol demonstrated significant antiproliferative activity, particularly those with nitro and fluoro substitutions .
- Dopamine Transporter Affinity : Analogous compounds have been synthesized to assess their binding affinity to dopamine transporters. Results indicated that certain modifications could enhance selectivity for the dopamine transporter over serotonin transporters, suggesting therapeutic potential in treating disorders like depression .
- Mechanistic Insights : Further investigations revealed that piperidine derivatives could modulate signaling pathways involved in cancer progression, particularly through inhibition of the PI3K-Akt-mTOR pathway, which is often dysregulated in tumors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
